molecular formula C16H32O2 B1210863 14-Methylpentadecanoic acid CAS No. 4669-02-7

14-Methylpentadecanoic acid

Cat. No.: B1210863
CAS No.: 4669-02-7
M. Wt: 256.42 g/mol
InChI Key: ZONJATNKKGGVSU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 14-Methylpentadecanoic acid can be synthesized through various methods. One common synthetic route involves the use of 11-bromoundecanoic acid as a starting material. The process includes the following steps:

    Formation of Grignard Reagent: 11-bromoundecanoic acid is reacted with magnesium in the presence of dry ether to form the corresponding Grignard reagent.

    Reaction with Isovaleraldehyde: The Grignard reagent is then reacted with isovaleraldehyde to form an intermediate alcohol.

    Oxidation: The intermediate alcohol is oxidized to form this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .

Chemical Reactions Analysis

14-Methylpentadecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

14-Methylpentadecanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 14-methylpentadecanoic acid involves its role as a fatty acid in metabolic pathways. It can be incorporated into lipid molecules and participate in various biochemical processes. Its methyl-branched structure may influence its interaction with enzymes and other molecular targets, affecting its metabolic fate and biological activity .

Comparison with Similar Compounds

14-Methylpentadecanoic acid is unique due to its specific methyl-branched structure. Similar compounds include:

Uniqueness: The presence of the methyl group at the 14th position in this compound distinguishes it from other fatty acids, influencing its physical and chemical properties, as well as its biological roles .

Properties

IUPAC Name

14-methylpentadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2/c1-15(2)13-11-9-7-5-3-4-6-8-10-12-14-16(17)18/h15H,3-14H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONJATNKKGGVSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9067726
Record name Isohexadecanoic acid
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Molecular Weight

256.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid, Solid
Record name Isohexadecanoic acid
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Record name Isopalmitic acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

4669-02-7, 32844-67-0
Record name Iso-C16:0
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Record name 14-Methylpentadecanoic acid
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Record name 14-METHYLPENTADECANOIC ACID
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Melting Point

61.8 - 62.4 °C
Record name Isopalmitic acid
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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